molecular formula C17H17N3O5S2 B2393433 N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 1321949-84-1

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2393433
CAS No.: 1321949-84-1
M. Wt: 407.46
InChI Key: BVQSPFRQCRBEST-ZCXUNETKSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-amine with 5-nitrothiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and dehydrating agents like DCC. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and bacterial infections. Its unique structure allows for the design of molecules that can selectively target specific biological pathways, leading to more effective and less toxic treatments.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and other proteins, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be due to its ability to inhibit the function of enzymes involved in cell division, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine
  • 2-Amino-9H-chromeno[2,3-d]thiazol-9-ones
  • Thiazolo[5,4-d]thiazoles

Uniqueness

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-methoxy-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-25-10-9-19-15-11(24-2)5-4-6-12(15)27-17(19)18-16(21)13-7-8-14(26-13)20(22)23/h4-8H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSPFRQCRBEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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